molecular formula C17H36O B085963 3,9-Diethyl-6-tridecanol CAS No. 123-24-0

3,9-Diethyl-6-tridecanol

Cat. No. B085963
CAS RN: 123-24-0
M. Wt: 256.5 g/mol
InChI Key: NWDHHLKROQOLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally similar to “3,9-Diethyl-6-tridecanol” involves multi-step organic reactions, including the formation of carbon-carbon bonds and the introduction of functional groups at specific positions in the carbon chain. For instance, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids at C-9 and C-10 positions indicates the complexity and precision required in synthesizing specific derivatives of long-chain compounds, which could be applied to the synthesis of “3,9-Diethyl-6-tridecanol” (Abad, Fabriàs, & Camps, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to “3,9-Diethyl-6-tridecanol” is often determined using spectroscopic methods and quantum-chemical calculations. The structure of 9,10-Diethyl-9,10-diphospha-9,10-dihydroanthracene, for example, was elucidated through X-ray analysis, showing a complex tricyclic skeleton. This highlights the capability of modern analytical techniques to unravel the 3D arrangements of atoms in molecules, which is crucial for understanding the physical and chemical properties of “3,9-Diethyl-6-tridecanol” (Akutsu et al., 1996).

Chemical Reactions and Properties

The reactivity of “3,9-Diethyl-6-tridecanol” can be inferred from related compounds, which undergo various chemical reactions based on their functional groups and molecular structure. For example, reactions involving diethyltin-containing compounds or the synthesis of compounds through metal-catalyzed cross-coupling reactions illustrate the type of chemical transformations that could potentially be applied to “3,9-Diethyl-6-tridecanol” for the synthesis of derivatives or for functionalization purposes (Piedra-Garza et al., 2012).

Scientific Research Applications

  • Synthesis of Polyethylene Glycol Ethers Based on Tridecanol : A study detailed the synthesis of pure n-tridecyl, 7-tridecyl, and oxo-tridecyl polyethylene glycol monoethers, which are important for studying surface properties. These compounds were synthesized with extensive purification, indicating the potential of tridecanol derivatives in creating specialized chemical compounds (Hartmann & West, 1965).

  • Sex Pheromone Synthesis of Pine Sawfly : Research on synthesizing the sex pheromone of pine sawfly involved studying 3,7-dimethyl-2-tridecanol, a related compound. This indicates the potential role of tridecanol derivatives in synthesizing pheromones for agricultural and ecological studies (C. Li, 2001).

  • Crossflow Microfiltration of Organic/Water Suspensions : A study used tridecanol as an organic phase in cross microfiltration experiments. This suggests the potential of tridecanol derivatives in filtration and separation processes (Scott, Adhamy, Atteck, & Davidson, 1994).

  • Chemical Degradation in Acidic Sulfate Media : The chemical degradation of 1-tridecanol in acidic aqueous sulfate solutions was investigated, highlighting the stability and degradation properties of tridecanol derivatives in various chemical environments (Chagnes et al., 2011).

  • Pheromone and Attractant Components Synthesis for Lepidoptera : The study on synthesizing sex pheromone components for lepidopterous insect pests from alpha-linolenic acid indicates the role of tridecanol derivatives in creating attractants for pest management (Wang & Zhang, 2007).

  • Click Chemistry in Drug Discovery : The study on click chemistry, a method using reliable chemical transformations, suggests the potential application of tridecanol derivatives in modular approaches for drug development (Kolb & Sharpless, 2003).

  • Mechanism of Action of Flame Retardants for Cotton Fabric : Research into the flame retardancy of triazine-phosphonate derivatives on cotton fabrics provides insights into the potential applications of tridecanol derivatives in enhancing material safety (Nguyen et al., 2015).

properties

IUPAC Name

3,9-diethyltridecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHHLKROQOLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CCC(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280164
Record name 6-Tridecanol, 3,9-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diethyl-6-tridecanol

CAS RN

123-24-0
Record name 3,9-Diethyl-6-tridecanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Tridecanol, 3,9-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Tridecanol, 3,9-diethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diethyl-6-tridecanol
Reactant of Route 2
3,9-Diethyl-6-tridecanol
Reactant of Route 3
3,9-Diethyl-6-tridecanol
Reactant of Route 4
Reactant of Route 4
3,9-Diethyl-6-tridecanol
Reactant of Route 5
Reactant of Route 5
3,9-Diethyl-6-tridecanol
Reactant of Route 6
Reactant of Route 6
3,9-Diethyl-6-tridecanol

Citations

For This Compound
20
Citations
FS Elsharabasy, AAM AL-Mushhin… - Journal of …, 2015 - phytojournal.com
Salsola plants are widely used in folk medicine. Our previous studies have showed that the ethanol extract of S. inermis, S. volkensii, S. villosa grown in Egyptian desert have antioxidant…
Number of citations: 6 www.phytojournal.com
A Qadir, N Khan, SNMN Ullah, A Ali, DK Gupta… - Journal of the Indian …, 2022 - Elsevier
Kiwi fruit (KF) (Actinidia deliciosa L.) are members of the Actinidia genus (Family Actinidiaceae). Previously these plants have confirm anti-diabetic, anti-oxidant, anti-inflammatory, …
Number of citations: 4 www.sciencedirect.com
EJ Beckman, RD Smith - The Journal of Physical Chemistry, 1991 - ACS Publications
The phase behavior of the propylene/water/Tergitol 7 surfactant ternary mixture has been examined as a function of pressure at 25.5 C. Unlike conventional liquid alkane based systems…
Number of citations: 27 pubs.acs.org
A Cabanes, A Fullana - Science of the Total Environment, 2021 - Elsevier
While the annual European demand for polyolefins is 25 million tonnes, only 3 million tonnes of recycled polyolefins find their place in the market, despite collecting 15 million tonnes of …
Number of citations: 24 www.sciencedirect.com
JYX Zhan, P Yao, CWC Bi, KY Zheng, WL Zhang… - Phytomedicine, 2014 - Elsevier
Angelica Sinensis Radix (roots of Angelica sinensis; ASR) is a popular herbal supplement in China for promoting blood circulation. Today, sulfur-fumigation is commonly used to treat …
Number of citations: 32 www.sciencedirect.com
GJ McFann, KP Johnston - The Journal of Physical Chemistry, 1991 - ACS Publications
The phase behavior of bis (2-ethylhexyl) sodium sulfosuccinate (AOT)-alkane-brine systems is described over a wide range of pressure, temperature, and salinity for alkanes from …
Number of citations: 102 pubs.acs.org
RO Dannenberg, DW Bridges, JB Rosenbaum - 1962 - books.google.com
Findings as to the potential application of organophosphate solvent extraction in processing leach solution from subgrade beryllium-bearing materials were not definitive. In comparison …
Number of citations: 3 books.google.com
SM Bleay, RS Croxton, M De Puit - … techniques: theory and …, 2018 - books.google.com
There are several fingermark enhancement processes that function by the selective deposition of solid material from an aqueous medium onto fingermark ridges. All of these processes …
Number of citations: 5 books.google.com
HR Baker, PB Leach, CR Singleterry… - Naval Research …, 1961 - apps.dtic.mil
The effectiveness of surface-active substances in displacing Navy Special fuel oil and water from solid surfaces has been demonstrated. A general mechanism is outlined for the rapid …
Number of citations: 4 apps.dtic.mil
DW Bridges, JB Rosenbaum - 1962 - books.google.com
Solvent extraction has become important in recent years as a unit process in extractive metallurgy. The flexibility and simplicity of the technique have attracted widespread attention, and …
Number of citations: 27 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.